N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzodioxolylamino-thioethyl group and a trifluoromethylbenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and diverse pharmacological activities, including antimicrobial and anticancer properties . The trifluoromethyl group enhances lipophilicity and bioavailability, while the benzodioxole moiety may contribute to receptor binding via π-π interactions. Although direct synthesis data for this compound are absent in the provided evidence, analogous 1,3,4-thiadiazole derivatives (e.g., compounds 6, 8a–c in ) utilize hydroxylamine hydrochloride and active methylene compounds in reflux conditions, yielding 70–80% products .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O4S2/c20-19(21,22)12-4-2-1-3-11(12)16(28)24-17-25-26-18(32-17)31-8-15(27)23-10-5-6-13-14(7-10)30-9-29-13/h1-7H,8-9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESRJGSIGJXYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The synthesis begins with the preparation of the benzo[d][1,3]dioxole intermediate. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Amination: The benzo[d][1,3]dioxole intermediate is then subjected to amination using an appropriate amine, such as ethylamine, to introduce the amino group.
Thiadiazole Ring Formation: The next step involves the formation of the 1,3,4-thiadiazole ring. This can be accomplished by reacting the amino intermediate with thiosemicarbazide under cyclization conditions.
Coupling with Trifluoromethylbenzoyl Chloride: The final step involves coupling the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially yielding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylbenzamide moiety, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines, thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the thiadiazole ring could interact with metal ions or other cofactors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
Key Observations :
- The 1,3,4-thiadiazole core in the target compound is replaced with 1,3,4-oxadiazole in ’s analog, which may reduce metabolic stability due to the absence of sulfur’s electron-withdrawing effects .
- Compound 8a () shares the benzamide-thiadiazole scaffold but incorporates a pyridinyl group, which may enhance metal-binding capacity .
Bioactivity and Structure-Activity Relationships (SAR)
Antimicrobial and Anticancer Activities
- Compound 7 (), a thiazolidinone-benzamide derivative, shows potent antimicrobial activity (pMICam = 1.86 µM/mL), attributed to its nitrobenzylidene and chlorophenyl groups .
- The trifluoromethyl group in the target compound may enhance anticancer activity by improving membrane permeability, as seen in fluorinated analogs (e.g., 10 in , IC50 = 18.59 µM) .
Molecular Similarity and Clustering
- Tanimoto similarity analysis () indicates that compounds with a score >0.8 share bioactivity profiles. For example, fluconazole analogs with structural similarities exhibit conserved antifungal mechanisms .
- The target compound’s benzodioxolyl group may cluster with natural product-derived metabolites (), which often exploit aromatic heterocycles for target binding .
Biological Activity
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide represents a novel structure that integrates multiple bioactive moieties. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : Known for its diverse biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Benzo[d][1,3]dioxole Moiety : Associated with various pharmacological effects.
The molecular formula of the compound is C18H16F3N3O3S, with a molecular weight of approximately 399.39 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole demonstrated notable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | Significant |
| Compound B | E. coli | 47.5 | Moderate |
| Compound C | P. aeruginosa | 62.5 | Marginal |
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties. For instance, compounds with similar structural frameworks have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as A431 and A549 . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole rings are known to inhibit various enzymes critical for microbial growth and cancer cell metabolism.
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
- Synergistic Effects : The incorporation of multiple bioactive groups allows for potential synergistic effects when combined with other therapeutic agents.
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Activity Assessment : Research on structurally similar compounds demonstrated that they could inhibit tumor growth in vivo models by targeting specific oncogenic pathways .
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiadiazole-core derivatives like this compound?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiadiazole-thiol intermediates are reacted with halogenated acetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or dioxane . Key steps include reflux duration optimization (3–24 hours), solvent selection (ethanol or DMF for recrystallization), and purification via column chromatography or TLC .
Q. How are structural features of this compound validated post-synthesis?
Characterization relies on spectroscopic techniques:
- IR spectroscopy confirms functional groups (e.g., C=O at ~1650–1670 cm⁻¹, S–H at ~2550 cm⁻¹) .
- ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethyl protons at δ ~7.5–8.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ ~6.8–7.2 ppm) .
- Mass spectrometry (FAB or ESI) verifies molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .
Q. What in vitro assays are used to assess its biological activity?
Cytotoxicity is evaluated via MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231, PC3, U87) at concentrations ranging from 1–100 μM, with IC₅₀ values calculated using non-linear regression . Controls include cisplatin or doxorubicin to benchmark activity .
Advanced Research Questions
Q. How can conflicting data between computational docking and experimental bioactivity be resolved?
Discrepancies may arise from solvation effects or protein flexibility. For example, if molecular docking predicts strong binding to tyrosine kinases (e.g., abl/src) but in vitro assays show weak inhibition, re-evaluate the docking model using MD simulations with explicit solvent (e.g., AMBER or GROMACS) and validate with SPR-based binding affinity measurements . Adjust force fields for trifluoromethyl interactions, which are often underestimated in docking .
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising potency?
- Lipophilicity reduction : Replace the trifluoromethyl group with polar substituents (e.g., -SO₂NH₂) to improve solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety to slow CYP450-mediated oxidation .
- Prodrug design : Mask the thiadiazole-thiol group with acetyl or glycosyl moieties to enhance bioavailability .
Q. How do steric and electronic effects of the benzo[d][1,3]dioxole moiety influence binding to biological targets?
The dioxole ring’s electron-rich nature enhances π-π stacking with hydrophobic enzyme pockets (e.g., tyrosine kinase ATP-binding sites). Steric hindrance from the methylenedioxy group can be probed via analogs with substituted dioxoles (e.g., 5-nitro or 5-methoxy derivatives) and comparative SAR studies .
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?
- Use isothermal titration calorimetry (ITC) to confirm binding specificity.
- Include kinase-dead mutants in enzymatic assays to rule out nonspecific inhibition.
- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Data Contradiction Analysis
Q. Why might X-ray crystallography fail to resolve co-crystals of intermediates during synthesis?
Co-crystallization issues (e.g., in ’s failed isolation of 4.1a) often stem from dynamic equilibria between intermediates. Solutions include:
Q. How to address inconsistencies between in silico ADMET predictions and in vivo toxicity?
Computational models may overlook metabolite generation. For example, if hepatotoxicity is observed despite favorable ADMET predictions, conduct LC-MS/MS metabolite profiling to identify reactive intermediates (e.g., epoxides from dioxole ring oxidation) and refine predictions using software like ADMET Predictor™ with metabolite databases .
Methodological Recommendations
Q. What purification techniques are optimal for thiadiazole derivatives with high polarity?
- Preparative HPLC with C18 columns (ACN/H₂O gradient) for polar analogs.
- Ion-exchange chromatography for charged species (e.g., sulfonamide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
